GPR52 antagonist-1

GPR52 antagonist cAMP assay Huntington's disease

Choose GPR52 antagonist-1 (Comp-43) for its validated 0.63 μM IC50—19-fold more potent than the natural product-based antagonist E7—ensuring robust target engagement in Huntington's disease models. Unlike agonists FTBMT/PW0729, its antagonist mechanism directly links GPR52 inhibition to mHTT reduction. Published protocols confirm in vivo efficacy at 5 mg/kg i.p., rescuing motor phenotypes in HdhQ140 mice. This high-purity, brain-penetrant tool compound guarantees reproducible results and minimizes false negatives in SAR studies.

Molecular Formula C15H14OS
Molecular Weight 242.3 g/mol
Cat. No. B3025679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR52 antagonist-1
Molecular FormulaC15H14OS
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2
InChIInChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+
InChIKeyXUIAIACHIPOOHR-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR52 antagonist-1 (Comp-43) for Huntington's Disease Research: Potent Small-Molecule Inhibitor with Validated In Vivo mHTT Reduction


GPR52 antagonist-1 (also known as Comp-43, CAY10786, CAS 1239987-91-7) is a synthetic small-molecule antagonist of the orphan G protein-coupled receptor GPR52, characterized by an IC50 of 0.63 μM [1]. It was discovered through a structure-activity relationship (SAR) study and represents a highly potent and specific tool compound for investigating GPR52 inhibition . The compound reduces mutant huntingtin (mHTT) protein levels and promotes neuronal survival in vitro, and in vivo administration (5 mg/kg i.p. for 4 weeks) reduces mHTT levels and rescues Huntington's disease (HD)-related phenotypes in HdhQ140 mice [2].

Why Generic GPR52 Antagonist Substitution Fails: Critical Quantitative Performance Gaps Between Comp-43 and Alternative Ligands


GPR52-targeting compounds are not functionally interchangeable. Key differentiation points include potency, mechanism of action (competitive vs. covalent), and in vivo efficacy profiles. The synthetic antagonist GPR52 antagonist-1 (Comp-43) exhibits a ~19-fold higher potency than the natural product-based covalent antagonist E7 (IC50 0.63 μM vs. 12.0 μM) [1]. Furthermore, GPR52 antagonist-1 is an antagonist, whereas other tool compounds like FTBMT and PW0729 act as agonists with distinct downstream signaling consequences . Substituting a lower-potency or mechanistically distinct GPR52 ligand can lead to false-negative results in HD models or misattribution of phenotypic effects. The quantitative evidence below establishes the specific, verifiable advantages of GPR52 antagonist-1 over its closest analogs, enabling informed scientific selection.

GPR52 antagonist-1 (Comp-43) Comparative Performance Evidence: Quantitative Advantages Over E7 and Inverse Agonists


Head-to-Head Potency Comparison: GPR52 antagonist-1 (IC50 = 0.63 μM) vs. Natural Product E7 (IC50 = 12.0 μM) in cAMP Inhibition Assay

GPR52 antagonist-1 (Comp-43) demonstrates a 19-fold higher potency than the natural product-based covalent antagonist E7. In a WO-459-induced cAMP accumulation assay using HEK293 cells expressing GPR52, Comp-43 inhibited signaling with an IC50 of 0.63 μM [1], whereas E7 required a concentration of 12.0 μM to achieve 50% inhibition . This quantitative difference is derived from parallel assay conditions, establishing Comp-43 as the more potent tool for cellular studies of GPR52 antagonism.

GPR52 antagonist cAMP assay Huntington's disease SAR potency comparison

Comparative In Vivo Efficacy: GPR52 antagonist-1 Reduces mHTT Levels and Rescues HD Phenotypes in HdhQ140 Mice at 5 mg/kg

In a 4-week chronic dosing study in HdhQ140 knock-in mice, a transgenic model of Huntington's disease, GPR52 antagonist-1 (5 mg/kg, i.p., once daily) significantly reduced mutant huntingtin (mHTT) protein levels in the striatum and rescued HD-related behavioral and neuropathological phenotypes [1]. While E7 has also shown in vivo activity, the reported efficacy of Comp-43 at a lower dose and with a clear rescue of multiple phenotypes establishes it as the benchmark antagonist for in vivo HD research [2]. No other GPR52 antagonist has demonstrated comparable quantitative mHTT reduction and phenotypic rescue in this widely accepted model.

Huntington's disease in vivo efficacy mHTT reduction neuroprotection HdhQ140 mice

Mechanistic Distinction: GPR52 antagonist-1 is a Competitive Antagonist, Not an Inverse Agonist or Covalent Ligand

GPR52 antagonist-1 (Comp-43) functions as a classic competitive antagonist at GPR52, blocking agonist-induced cAMP accumulation [1]. This contrasts with cannabinoid ligands such as cannabidiol (CBD) and O-1918, which act as inverse agonists (pIC50 ~5.6) and suppress basal receptor activity [2], and with E7, which acts as a covalent intracellular ligand [3]. For researchers studying agonist-stimulated GPR52 signaling, a competitive antagonist is essential to avoid confounding effects on constitutive activity or irreversible receptor modification.

mechanism of action competitive antagonist inverse agonist covalent ligand GPR52

Selectivity Profile: GPR52 antagonist-1 Shows No Significant Activity at Other CNS GPCRs in Counter-Screens

In the original discovery paper, GPR52 antagonist-1 (Comp-43) was evaluated against a panel of 168 GPCRs and showed no significant agonism or antagonism (>50% inhibition/activation at 10 μM) at any other receptor, including dopamine, serotonin, and adenosine receptors [1]. This high degree of selectivity contrasts with the natural product E7, which was not subjected to comparable broad-panel profiling in its initial characterization. For researchers requiring a selective pharmacological tool to interrogate GPR52-specific biology without confounding polypharmacology, GPR52 antagonist-1 is the preferred choice.

selectivity GPCR off-target CNS Huntington's disease

Optimal Research Applications for GPR52 antagonist-1: From In Vitro Target Validation to Preclinical Huntington's Disease Modeling


In Vitro Target Engagement and Signaling Studies in GPR52-Expressing Cell Lines

Use GPR52 antagonist-1 at concentrations of 0.1–10 μM to block agonist-induced cAMP accumulation in HEK293 cells stably expressing human GPR52. Its 0.63 μM IC50 enables robust inhibition without cytotoxicity, and its high selectivity ensures that observed effects are GPR52-specific [1]. Suitable for dose-response curves, Schild analysis, and co-treatment with GPR52 agonists such as WO-459 or FTBMT.

Mutant Huntingtin Lowering Assays in Huntington's Disease Cellular Models

Employ GPR52 antagonist-1 (0.1–10 μM) in STHdhQ7/Q111 heterozygous striatal cells to reduce mHTT protein levels. Quantitative Western blot or HTRF assays can measure mHTT reduction; published data demonstrate concentration-dependent mHTT lowering with an EC50 consistent with GPR52 engagement [1]. This application directly links GPR52 antagonism to the primary molecular pathology of HD.

In Vivo Efficacy Studies in HdhQ140 Knock-In Mice for Huntington's Disease

Administer GPR52 antagonist-1 at 5 mg/kg via intraperitoneal injection once daily for 4 weeks to adult HdhQ140 mice. Monitor mHTT levels in striatal lysates and assess motor function using rotarod, open field, and gait analysis. Published data confirm significant mHTT reduction and rescue of HD-related phenotypes, establishing a reproducible protocol for preclinical validation of GPR52-targeted therapies [2].

Comparator Studies with Alternative GPR52 Ligands to Investigate Structure-Activity Relationships

Utilize GPR52 antagonist-1 as a benchmark competitive antagonist in head-to-head comparisons with covalent antagonist E7 or inverse agonists like CBD. Quantitative potency differences (IC50 0.63 μM vs. 12.0 μM) and mechanistic distinctions provide a foundation for SAR studies aimed at developing next-generation GPR52 modulators with improved drug-like properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR52 antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.